molecular formula C10H10O3 B6614782 2-acetyl-5-methylbenzoic acid CAS No. 858842-74-7

2-acetyl-5-methylbenzoic acid

Cat. No.: B6614782
CAS No.: 858842-74-7
M. Wt: 178.18 g/mol
InChI Key: GMGHEOQWYJENCH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylbenzoic acid is a benzoic acid derivative featuring an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the aromatic ring. The acetyl group is electron-withdrawing, which enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid, while the methyl group at the 5-position provides steric and electronic modulation. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its substituent pattern influences reactivity, solubility, and biological activity .

Properties

IUPAC Name

2-acetyl-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGHEOQWYJENCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-acetyl-5-methylbenzaldehyde, followed by oxidation to yield the desired acid. This method is favored for its higher yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-acetyl-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-acetyl-5-methylbenzoic acid, differing primarily in substituent groups:

Compound Name Substituents (Positions) Key Functional Groups
This compound Acetyl (2), Methyl (5) Carboxylic acid, Ketone
2-Hydroxy-5-methylbenzoic acid Hydroxyl (2), Methyl (5) Carboxylic acid, Phenolic -OH
5-Iodo-2-methylbenzoic acid Methyl (2), Iodo (5) Carboxylic acid, Halogen
2-Methylamino-5-nitrobenzoic acid Methylamino (2), Nitro (5) Carboxylic acid, Amine, Nitro
Methyl 5-acetyl-2-(benzyloxy)benzoate Acetyl (5), Benzyloxy (2) Ester, Ketone, Benzyl ether

Physicochemical Properties

Acidity (pKa):
  • This compound : The electron-withdrawing acetyl group at the 2-position increases acidity (estimated pKa ~2.5–3.0) compared to benzoic acid (pKa 4.2).
  • 2-Hydroxy-5-methylbenzoic acid: The phenolic -OH group (pKa ~2.9–3.2) and carboxylic acid (pKa ~4.5) create a bifunctional acidic profile .
  • 5-Iodo-2-methylbenzoic acid : The iodine atom’s inductive effect slightly lowers acidity (estimated pKa ~3.8–4.0) compared to the acetyl derivative .
Melting Points and Solubility:
  • 2-Methylamino-5-nitrobenzoic acid: The nitro group enhances intermolecular interactions, leading to higher melting points (~200–220°C) .
  • Methyl 5-acetyl-2-(benzyloxy)benzoate : The ester and benzyloxy groups improve lipophilicity, reducing water solubility but enhancing organic solvent compatibility .

Biological Activity

2-Acetyl-5-methylbenzoic acid, with the molecular formula C10H10O3, is an organic compound recognized for its potential biological activities and applications in pharmaceuticals and agrochemicals. This compound features an acetyl group at the second position and a methyl group at the fifth position of the benzene ring, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It has been shown to inhibit certain enzymes by binding to their active sites, leading to various therapeutic effects such as anti-inflammatory and antimicrobial actions. The precise mechanisms involve modulation of enzyme activity, particularly in biochemical assays where it serves as a probe for studying enzyme-catalyzed reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory processes, it may serve as a basis for developing anti-inflammatory drugs.
  • Cytotoxicity : Studies have shown that derivatives of benzoic acid, including this compound, can induce cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Case Studies and Research Findings

  • Enzyme Inhibition : A study highlighted that this compound inhibited the activity of certain proteolytic enzymes, thereby enhancing protein degradation pathways in human fibroblasts. This was linked to its role in promoting cellular homeostasis and potentially combating age-related decline in proteostasis .
  • Cancer Cell Line Studies : In vitro studies involving various cancer cell lines (e.g., Hep-G2 and A2058) demonstrated that this compound could inhibit cell growth without significant cytotoxicity to normal cells, suggesting a selective action that warrants further investigation for therapeutic applications .
  • Comparative Analysis : When compared with similar compounds like 2-acetylbenzoic acid and 5-methylbenzoic acid, this compound showed enhanced reactivity and biological activity due to the combined influence of its acetyl and methyl groups.

Data Table: Biological Activities of this compound

Biological Activity Description Reference
AntimicrobialEffective against various microbial strains
Anti-inflammatoryInhibits enzymes involved in inflammatory processes
CytotoxicityInduces cell death in cancer cell lines
Enzyme inhibitionModulates enzyme activity related to protein degradation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetyl-5-methylbenzoic acid, and how can reaction efficiency be monitored?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the benzoic acid backbone. For example, acetylation and methylation can be achieved via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability. Reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess final product purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

Q. How can researchers optimize purification of this compound to achieve high yields?

  • Methodological Answer : Purification often involves recrystallization using solvents like ethanol or methanol, followed by column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Purity should be confirmed via melting point analysis and HPLC (>98% purity threshold). For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm acetyl (-COCH3) and methyl (-CH3) substituents.
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending.
  • MS (ESI or EI) : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (e.g., C10H10O3) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC to quantify decomposition products .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated reagents) to trace reaction pathways. Kinetic studies (variable-temperature NMR) and computational modeling (DFT calculations) can identify intermediates and transition states. For example, acetylation mechanisms may involve electrophilic aromatic substitution or radical pathways, depending on catalysts .

Q. How should researchers address contradictions in spectral data or synthetic yields?

  • Methodological Answer : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography vs. NMR). Replicate experiments under controlled conditions (temperature, solvent purity). For yield discrepancies, conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, reaction time). Contradictory spectral peaks may arise from polymorphic forms or solvates, requiring differential scanning calorimetry (DSC) for clarification .

Q. What strategies improve synthetic scalability and yield for this compound?

  • Methodological Answer : Optimize catalytic systems (e.g., Lewis acids like AlCl3 for acetylation) and solvent selection (e.g., dichloromethane vs. DMF). Continuous-flow reactors enhance reproducibility for large-scale synthesis. Process Analytical Technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring. Yield improvements (>80%) are achievable via microwave-assisted synthesis, reducing reaction times .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanics (QM) software (e.g., Gaussian, Schrödinger Suite) can predict solubility, logP, and pKa. Dock the compound into protein targets (e.g., cyclooxygenase) to assess binding affinity. Validate predictions with experimental assays, such as shake-flask solubility tests .

Q. What pharmacological assays are suitable for evaluating this compound derivatives?

  • Methodological Answer : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays. Use in vitro cell models (e.g., RAW 264.7 macrophages) to measure cytokine suppression (ELISA). For antimicrobial potential, perform MIC/MBC testing against Gram-positive/negative strains. Metabolic stability can be assessed using liver microsome assays .

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